molecular formula C8H5ClFN B6594520 4-Chloro-2-fluoro-3-methylbenzonitrile CAS No. 1207875-88-4

4-Chloro-2-fluoro-3-methylbenzonitrile

Cat. No. B6594520
CAS RN: 1207875-88-4
M. Wt: 169.58 g/mol
InChI Key: XKUNOCMBKZJSKS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H4ClFN . It is used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-3-methylbenzonitrile can be carried out by known processes in the art. For example, 4-fluoro-2-methylbenzonitrile of Formula II is converted to 2-bromomethyl-4-fluorobenzonitrile using N-bromosuccinimide and azobisisobutyronitrile (AIBN), which is then condensed with 3-methyl-6-chlorouracil in the presence of potassium carbonate and dimethyl sulphoxide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl group attached to a nitrile group . The average mass of the molecule is 135.138 Da and the monoisotopic mass is 135.048431 Da .


Chemical Reactions Analysis

4-Chloro-2-fluoro-3-methylbenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of a thermally activated delayed fluorescence (TADF) emitter through nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-methylbenzonitrile has a melting point of 53-56°C and a predicted boiling point of 220.3±20.0 °C. The predicted density of the compound is 1.11±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action of 4-Chloro-2-fluoro-3-methylbenzonitrile is not mentioned in the search results, it is used as a reagent in the synthesis of a nonsteroidal androgen receptor modulator (SARM). SARMs typically work by selectively binding to androgen receptors, leading to changes in gene expression and an increase in protein synthesis .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-fluoro-3-methylbenzonitrile is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment, including dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-chloro-2-fluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUNOCMBKZJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283079
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methylbenzonitrile

CAS RN

1207875-88-4
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207875-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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